L-Hgn(Trt)-OH
Description
Based on these analogs, L-Hgn(Trt)-OH is inferred to be a trityl (triphenylmethyl, Trt)-protected amino acid derivative. The Trt group is commonly used in peptide synthesis to protect reactive side-chain amines, enhancing stability during chemical reactions .
Key properties of Trt-protected compounds include:
- Chemical Stability: The bulky Trt group shields amino groups from undesired reactions, enabling selective deprotection under mild acidic conditions .
- Solubility: Trt-protected amino acids are typically sparingly soluble in aqueous solutions but dissolve well in organic solvents like DMSO or acetonitrile. Heating (37°C) and sonication are often required to improve solubility .
- Storage: Recommended storage at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month) .
Properties
Molecular Formula |
C25H26N2O3 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
(2S)-2-amino-6-oxo-6-(tritylamino)hexanoic acid |
InChI |
InChI=1S/C25H26N2O3/c26-22(24(29)30)17-10-18-23(28)27-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,22H,10,17-18,26H2,(H,27,28)(H,29,30)/t22-/m0/s1 |
InChI Key |
AQYOHIZMXFYUIK-QFIPXVFZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCCC(C(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Below is a detailed comparison of L-Hgn(Trt)-OH analogs, focusing on molecular properties, synthesis, and applications.
Table 1: Structural and Functional Comparison
Key Observations:
Protecting Group Diversity :
- Z-Gln(Trt)-OH and Boc-D-Cys(Trt)-OH employ dual protection strategies (Z/Boc + Trt), enabling orthogonal deprotection for complex peptide assembly .
- Fmoc-Cys(Trt)-OH uses base-labile Fmoc, allowing Trt to remain intact during synthesis .
Solubility and Handling :
- H-Gln(Trt)-OH and Boc-D-Cys(Trt)-OH require organic solvents (e.g., DMSO) and sonication for solubility .
- Z-Gln(Trt)-OH exhibits lower solubility in polar solvents due to its larger benzyloxycarbonyl (Z) group .
Synthesis and Purity :
- Fmoc-Cys(Trt)-OH achieves 98.5% purity via optimized HPLC protocols, with identified impurities (e.g., Trt-Cl, Trt-OH) .
- Manual vs. microfluidics synthesis methods show differences in particle size and polydispersity (PDI) for Trt-protected compounds, impacting scalability .

Stability and Reactivity
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